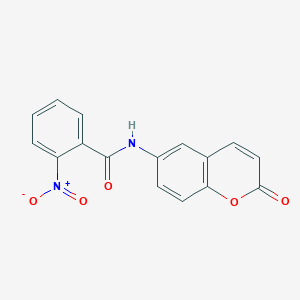

2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid with a molecular formula of C17H10N2O5 and a molecular weight of 330.27 g/mol. This compound is also known as NOC-18 and is used as a nitric oxide donor in various biochemical and physiological studies.

Mechanism of Action

NOC-18 releases nitric oxide upon hydrolysis in aqueous solutions. The released nitric oxide then activates the soluble guanylate cyclase enzyme, which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and gene expression.

Biochemical and Physiological Effects:

The use of NOC-18 has shown various biochemical and physiological effects in scientific studies. It has been shown to induce vasodilation, reduce blood pressure, inhibit platelet aggregation, and modulate immune response. NOC-18 has also been used to study the effects of nitric oxide on neurotransmission, particularly in the central nervous system.

Advantages and Limitations for Lab Experiments

The use of NOC-18 as a nitric oxide donor has several advantages in laboratory experiments. It provides a controlled and reproducible source of nitric oxide, which can be used to investigate the effects of nitric oxide on various physiological processes. However, the use of NOC-18 also has some limitations, such as the need for specialized equipment to measure nitric oxide release and the potential for nonspecific effects on cellular processes.

Future Directions

The use of NOC-18 as a nitric oxide donor has opened up several avenues for future research. Some of the future directions include the investigation of the effects of NOC-18 on different physiological processes, the development of new nitric oxide donors with improved properties, and the potential therapeutic applications of nitric oxide donors in various diseases such as hypertension, stroke, and cancer.

In conclusion, 2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications as a nitric oxide donor. Its synthesis method has been optimized to obtain high yields, and it has been used in various scientific studies to investigate the effects of nitric oxide on various physiological processes. The use of NOC-18 has several advantages in laboratory experiments, but it also has some limitations. Future research in this area could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 2-hydroxybenzaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium acetate and acetic anhydride to yield the final compound. This method has been described in various scientific articles and has been optimized to obtain high yields of the product.

Scientific Research Applications

2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has been used as a nitric oxide donor in various scientific studies. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. NOC-18 is used to study the effects of nitric oxide on these processes and to investigate the potential therapeutic applications of nitric oxide donors.

properties

IUPAC Name |

2-nitro-N-(2-oxochromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-15-8-5-10-9-11(6-7-14(10)23-15)17-16(20)12-3-1-2-4-13(12)18(21)22/h1-9H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUSFBFRBAAJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)

![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)

![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)

![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)

![N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5823850.png)

![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)

![ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate](/img/structure/B5823861.png)

![5-[2-(4-chlorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5823864.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5823866.png)